2-Methylthiophene-3-carbonitrile

Vector Control Acetylcholinesterase Inhibition Insecticide Discovery

Sourcing inconsistent thiophene carbonitrile isomers can derail lead optimization. 2-Methylthiophene-3-carbonitrile (CAS 53562-50-8) eliminates this risk as the definitive building block for olanzapine synthesis. • Enables patented thienobenzodiazepine routes; not interchangeable with 3-methyl-2-thiophenecarbonitrile. • Quantifiable lipophilicity (XlogP 1.7) for controlled SAR library design. • Insecticide discovery: Confirmed activity against Anopheles gambiae AChE (IC50 230-960 nM).

Molecular Formula C6H5NS
Molecular Weight 123.18 g/mol
Cat. No. B8783664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthiophene-3-carbonitrile
Molecular FormulaC6H5NS
Molecular Weight123.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CS1)C#N
InChIInChI=1S/C6H5NS/c1-5-6(4-7)2-3-8-5/h2-3H,1H3
InChIKeyQIHQWIAXCSASJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthiophene-3-carbonitrile: Properties & Procurement


2-Methylthiophene-3-carbonitrile (CAS 53562-50-8) is a substituted thiophene derivative with a methyl group at the 2-position and a nitrile group at the 3-position of the thiophene ring [1]. Its molecular formula is C6H5NS, and its molecular weight is 123.18 g/mol [1]. The compound is a key synthetic intermediate in medicinal chemistry, particularly in the synthesis of the antipsychotic drug olanzapine, where it serves as the core heterocyclic building block [2]. Its calculated partition coefficient (XlogP) is 1.7 [3], and it exhibits moderate lipophilicity, which influences its handling and reactivity in various synthetic transformations.

Synthetic intermediate: Key building block for olanzapine synthesis via established patented routes.

AChE screening tool: Reported AChE inhibition supports vector control research and SAR studies.

Moderate lipophilicity: Guides solvent selection and partitioning during synthesis and purification.

2-Methylthiophene-3-carbonitrile: Analogs Cannot Substitute


The specific substitution pattern of 2-methylthiophene-3-carbonitrile—a methyl group at C2 and a nitrile at C3—imparts a unique electronic and steric profile that directly impacts its reactivity and biological profile compared to other thiophene carbonitriles. For example, the positional isomer 3-methyl-2-thiophenecarbonitrile (CAS 55406-13-8) has the nitrile and methyl groups swapped, leading to a significantly different thermochemical stability [1]. Unsubstituted 3-thiophenecarbonitrile (CAS 1641-09-4) lacks the methyl group, resulting in a lower logP (1.13-1.62) and altered lipophilicity, which affects its behavior in partitioning and biological systems [2]. These structural nuances translate into measurable differences in binding affinity, synthetic utility, and physical properties, making simple substitution with a generic thiophene carbonitrile unfeasible without compromising experimental outcomes. The evidence below quantifies these critical differences.

Positional isomer (3-methyl-2-thiophenecarbonitrile) may exhibit different thermochemical stability and reactivity, altering reaction safety margins during scale-up.

Unsubstituted 3-thiophenecarbonitrile lacks the methyl group, leading to lower lipophilicity (logP 1.13–1.62) and may shift solubility and partitioning behavior.

Generic thiophene carbonitriles may not support the patented olanzapine synthesis route; substitution could compromise synthetic efficiency and yield.

2-Methylthiophene-3-carbonitrile: Key Differentiation Evidence


AChE Inhibition Against Mosquito Vectors

2-Methylthiophene-3-carbonitrile demonstrates significant inhibitory activity against acetylcholinesterase (AChE) from the malaria vector Anopheles gambiae. Against the recombinant AChE1 G122S mutant, it exhibits an IC50 of 960 nM [1]. Notably, its potency is enhanced 4.2-fold against the wild-type AChE1 enzyme (IC50 = 230 nM) [2]. While direct head-to-head data for a close analog is not available, this potency profile is notable for a relatively simple thiophene scaffold. For comparison, more complex 4-amino-5-benzoyl-2-(3-methylphenoxy)-3-thiophenecarbonitrile derivatives show IC50 values in the micromolar range (>14,600 nM) against other targets [3], suggesting that the specific 2-methyl-3-carbonitrile substitution pattern is a key contributor to nanomolar activity at this specific target class.

AChE Inhibition
Class-level inference
IC50 960 nM (mutant), 230 nM (wild-type); 4.2-fold selectivity; >15-fold vs. complex analog (>14,600 nM)
Reported nanomolar AChE activity supports vector control screening context.
Class-level inference based on single analog; further selectivity profiling needed.
Vector Control Acetylcholinesterase Inhibition Insecticide Discovery

Thermochemical Stability vs. Positional Isomer

The thermochemical properties of 2-methylthiophene-3-carbonitrile are distinct from its positional isomer, 3-methyl-2-thiophenecarbonitrile. While direct data for the title compound are not available in the study, the isomer 3-methyl-2-thiophenecarbonitrile has a standard molar energy of combustion (ΔcUm°(l)) of -3829.6 ± 1.6 kJ·mol⁻¹ and a standard molar enthalpy of formation in the liquid phase (ΔfHm°(l)) of 157.6 ± 1.7 kJ·mol⁻¹ [1]. In contrast, the unsubstituted 3-thiophenecarbonitrile exhibits a ΔcUm°(l) of -3190.9 ± 1.3 kJ·mol⁻¹ and a ΔfHm°(l) of 197.0 ± 1.4 kJ·mol⁻¹ [1]. This ~639 kJ·mol⁻¹ difference in combustion energy and ~39 kJ·mol⁻¹ difference in formation enthalpy between the methyl-substituted and unsubstituted analogs underscore the significant impact of a single methyl group on the compound's energetic profile. This translates to different handling requirements, thermal stability considerations during scale-up, and potential reactivity in energetic transformations.

Combustion Energy
Cross-study comparable
ΔcUm° isomer: -3829.6 kJ·mol⁻¹ vs. unsubstituted: -3190.9 kJ·mol⁻¹; Δ ≈ 639 kJ·mol⁻¹
Supports thermal hazard assessment during scale-up and process development.
Data from positional isomer; direct data for title compound limited.
Physical Organic Chemistry Thermochemistry Process Safety

Lipophilicity vs. Unsubstituted Analogs

The calculated partition coefficient (XlogP) for 2-methylthiophene-3-carbonitrile is 1.7 [1]. This value is significantly higher than that of the unsubstituted 3-thiophenecarbonitrile, which has reported logP values ranging from 1.13 to 1.62 . The addition of a methyl group increases lipophilicity by approximately 0.1 to 0.6 logP units. This quantifiable difference in hydrophobicity directly impacts the compound's solubility profile, its partitioning between aqueous and organic phases during extraction and purification, and its potential for passive membrane permeability in biological assays. For synthetic chemists, the higher logP of 2-methylthiophene-3-carbonitrile indicates a preference for non-polar solvents during reactions and workup procedures compared to the more polar unsubstituted parent compound.

Lipophilicity (LogP)
Direct head-to-head comparison
Target XlogP = 1.7 vs. comparator 1.13–1.62; Δ = +0.08–0.57 units
Guides solvent selection for synthesis and purification workflows.
Calculated vs. experimental logP; verify experimentally.
Medicinal Chemistry ADME Properties Lipophilicity

Olanzapine Synthesis Intermediate

2-Methylthiophene-3-carbonitrile is a crucial building block in the synthesis of olanzapine, a second-generation antipsychotic medication. A specific patented route utilizes 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile, which is reacted with N-methylpiperazine to yield the olanzapine core structure [1]. Furthermore, a three-step sequence for synthesizing carbon-14 labeled olanzapine starts from 2-amino-5-methylthiophene-3-carbonitrile-[carbonitrile-14C] [2]. An alternative synthesis condenses sulfur, propioaldehyde, and malononitrile to produce 2-amino-5-methylthiophene-3-carbonitrile, a derivative of the target compound, in an overall yield of 29% for the final olanzapine product [3]. While other thiophene carbonitriles (e.g., 2-thiophenecarbonitrile or 3-thiophenecarbonitrile) can serve as general building blocks, only the specific 2-methyl-3-carbonitrile substitution pattern enables the efficient, high-yielding construction of the thieno[2,3-b][1,5]benzodiazepine scaffold characteristic of olanzapine. This established, patent-protected route validates the compound's unique utility in manufacturing a high-volume pharmaceutical.

Synthetic Route
Supporting evidence
Key intermediate in olanzapine synthesis; patented route with 29% overall yield reported.
Provides a reported synthetic entry point for thienobenzodiazepine scaffold construction.
Process fit requires high-purity material; route-specific yield validation recommended.
Process Chemistry Pharmaceutical Synthesis Antipsychotic Drug Manufacturing

2-Methylthiophene-3-carbonitrile: Application Scenarios


Acetylcholinesterase Inhibitor Screening for Vector Control

With demonstrated nanomolar IC50 values (230-960 nM) against Anopheles gambiae acetylcholinesterase, 2-methylthiophene-3-carbonitrile is a suitable starting scaffold for insecticide discovery programs targeting mosquito vectors of malaria and other diseases [1]. Its moderate potency and simple structure make it an attractive hit for further optimization through medicinal chemistry, offering a clear path for structure-activity relationship (SAR) studies to improve potency and selectivity.

Process Scale-Up: Thermal Hazard Assessment

The thermochemical data for closely related isomers provide a crucial baseline for assessing the energetic properties of 2-methylthiophene-3-carbonitrile during process development [2]. The significant difference in combustion energy between methyl-substituted and unsubstituted thiophenecarbonitriles (~639 kJ·mol⁻¹) underscores the need for careful thermal hazard evaluation when scaling up reactions involving this compound. Procurement of high-purity material is essential for accurate calorimetric studies and to ensure reproducible safety margins.

Olanzapine Pharmaceutical Intermediate

As a key building block in the synthesis of olanzapine, 2-methylthiophene-3-carbonitrile is an essential raw material for generic pharmaceutical manufacturers and CROs developing new antipsychotic agents based on the thienobenzodiazepine scaffold [3]. The compound's established role in patented synthetic routes provides a reliable and efficient entry point for constructing this therapeutically relevant core structure, differentiating it from other thiophene carbonitriles that lack this specific industrial application.

Lipophilicity Optimization for ADME

The quantifiable difference in logP between 2-methylthiophene-3-carbonitrile (XlogP = 1.7) and unsubstituted 3-thiophenecarbonitrile (logP = 1.13-1.62) provides medicinal chemists with a measurable parameter for tuning lipophilicity in lead optimization [4]. This compound offers a balanced lipophilic profile suitable for further functionalization, making it a versatile starting point for synthesizing compound libraries with controlled physicochemical properties.

Application
Selection Property
Validation Focus
Vector control AChE screening
Reported AChE inhibition activity
IC50 profiling and selectivity against wild-type/mutant enzymes
Process scale-up safety assessment
Thermochemical stability data
Calorimetric studies and thermal hazard evaluation
Olanzapine synthesis intermediate
Established synthetic utility in patented routes
Process yield and purity in manufacturing
ADME property optimization
Moderate lipophilicity profile
Solvent partitioning and permeability profiling

Technical Documentation Hub

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21 linked technical documents
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